methyl 1-((2,2,2-trifluoroethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 1-((2,2,2-trifluoroethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a fluorinated tetrahydroisoquinoline derivative characterized by a carbamoyl linkage at the 1-position, substituted with a 2,2,2-trifluoroethyl group. The trifluoroethyl moiety introduces significant physicochemical properties, including enhanced metabolic stability and lipophilicity, which are hallmarks of fluorinated pharmaceuticals .
Properties
IUPAC Name |
methyl 1-(2,2,2-trifluoroethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c1-22-13(21)19-7-6-9-4-2-3-5-10(9)11(19)12(20)18-8-14(15,16)17/h2-5,11H,6-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVZAWYKITVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((2,2,2-trifluoroethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound derived from the isoquinoline family, which has shown significant potential in various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a trifluoroethyl group, which is known to influence the lipophilicity and biological interactions of the molecule.
Biological Activity Overview
Research indicates that derivatives of 3,4-dihydroisoquinolines exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific compound has been studied for its potential as an inhibitor of various enzymes and receptors.
1. Antiviral Activity
A study focusing on related compounds highlighted their effectiveness as inhibitors of viral proteases. For instance, tetrahydroisoquinoline derivatives have been identified as potent inhibitors against Hepatitis C virus (HCV) protease NS3 . This suggests that this compound may share similar antiviral properties.
2. Anti-inflammatory Properties
Research on related isoquinoline compounds has shown significant anti-inflammatory effects. For example, certain derivatives demonstrated substantial inhibition of pro-inflammatory cytokines in carrageenan-induced paw edema models . The structure of this compound may contribute to similar anti-inflammatory mechanisms.
Structure-Activity Relationship (SAR)
The biological activity of isoquinoline derivatives often depends on their structural features. Key aspects influencing activity include:
- Substituent Effects : The presence of electron-withdrawing groups like trifluoroethyl enhances lipophilicity and receptor binding affinity.
- Stereochemistry : The configuration around the nitrogen and carbon centers can significantly affect the pharmacodynamics and pharmacokinetics.
A comparative analysis with other isoquinoline derivatives shows that modifications at specific positions can enhance or diminish biological activity. For example:
| Compound | Structure | Affinity to Target (kcal/mol) |
|---|---|---|
| Compound A | Similar structure | -9.5 |
| Compound B | Different substituent | -7.8 |
| This compound | Targeted structure | TBD |
Case Studies
Several studies have explored the biological activities of related compounds:
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of tetrahydroisoquinoline derivatives against HCV, various compounds were synthesized and tested. Results indicated that specific structural modifications led to improved inhibition rates against viral replication .
Case Study 2: Anti-inflammatory Response
Another investigation assessed the anti-inflammatory effects of substituted isoquinolines in animal models. Compounds exhibiting similar structural motifs to this compound showed a marked reduction in inflammation markers .
Comparison with Similar Compounds
The compound is compared below with structurally related tetrahydroisoquinoline derivatives from the literature. Key differences lie in substituent groups, synthetic yields, stereochemical outcomes, and spectroscopic properties.
Key Observations:
Substituent Effects: The trifluoroethyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., benzyl or tert-butoxymethyl groups) .
Synthetic Efficiency :
- Yields for Pictet-Spengler-derived analogs range from 84% to 99%, influenced by substituent electronic and steric effects . The trifluoroethyl group may alter reaction kinetics due to its electron-withdrawing nature.
Stereochemical Outcomes :
- High enantiomeric excess (93–97% ee) in analogs () suggests effective asymmetric catalysis, which could be applicable to the target compound if synthesized similarly.
Spectroscopic Features :
- Rotamerism (60:40 ratio) observed in analogs () indicates conformational flexibility, a trait likely shared by the target compound due to its carbamoyl linkage.
Physicochemical and Functional Comparisons
- Fluorine Impact: The trifluoroethyl group in the target compound is expected to increase metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Carbamoyl vs. Carbamate : The carbamoyl linkage (CONH) in the target compound may enhance hydrogen-bonding interactions relative to the tert-butyl carbamate group in , which is more hydrolytically stable.
- Optical Activity : Analogs with methoxybenzyl groups exhibit significant optical rotation ([α]D = −54.4 to −72.9), suggesting the target compound could display similar chirality if synthesized enantioselectively .
Q & A
Q. Key Considerations :
- Use anhydrous conditions and catalysts like DMAP for efficient coupling.
- Monitor reaction progress via TLC or LC-MS.
Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral features should be prioritized?
Methodological Answer:
- 1H/13C NMR : Focus on the dihydroisoquinoline backbone (e.g., δ 4.27 ppm for methylene protons in the ester group, as seen in ) and trifluoroethyl carbamoyl signals (e.g., δ 7.50–7.57 ppm for aromatic protons in analogous compounds) .
- HRMS : Confirm molecular weight (e.g., ESIMS m/z (M+1): 402.2 in ) .
- IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
